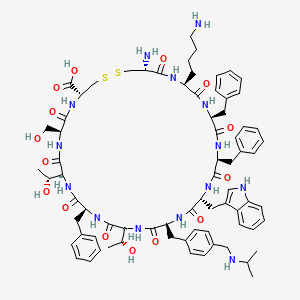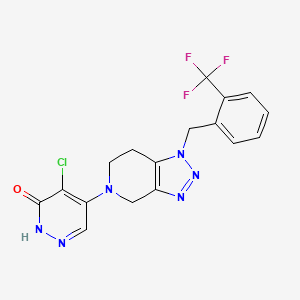
Trpc5-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trpc5-IN-2 is a compound that acts as an inhibitor of the transient receptor potential canonical 5 (TRPC5) channel. TRPC5 is a nonselective cation channel that is permeable to calcium ions and is involved in various physiological processes, including neuronal growth, cardiovascular function, and sensory perception . Inhibitors of TRPC5, such as this compound, have shown promise in the treatment of conditions like anxiety, depression, and kidney disease .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trpc5-IN-2 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The specific synthetic route and reaction conditions are typically proprietary and may vary depending on the manufacturer. general synthetic strategies for TRPC5 inhibitors often involve the use of organic solvents, catalysts, and protective groups to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions for higher yields and purity, and ensuring compliance with regulatory standards. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures .
化学反応の分析
Types of Reactions
Trpc5-IN-2 can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may involve specific temperatures, pressures, and pH levels to achieve optimal results .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
科学的研究の応用
Trpc5-IN-2 has a wide range of scientific research applications, including:
作用機序
Trpc5-IN-2 exerts its effects by binding to specific sites on the TRPC5 channel, thereby stabilizing the channel in a nonconductive closed state. This prevents the influx of calcium ions into the cell, which in turn modulates various cellular processes. The molecular targets and pathways involved include the voltage sensor-like domain and the extracellular side of the TRPC5 channel .
類似化合物との比較
Similar Compounds
Similar compounds to Trpc5-IN-2 include:
Clemizole: Another TRPC5 inhibitor that binds inside the voltage sensor-like domain of each subunit.
Uniqueness
This compound is unique in its specific binding affinity and inhibitory mechanism compared to other TRPC5 inhibitors. Its distinct chemical structure and interaction with the TRPC5 channel make it a valuable tool for studying the channel’s function and for developing new therapeutic agents .
特性
分子式 |
C17H14ClF3N6O |
|---|---|
分子量 |
410.8 g/mol |
IUPAC名 |
5-chloro-4-[1-[[2-(trifluoromethyl)phenyl]methyl]-6,7-dihydro-4H-triazolo[4,5-c]pyridin-5-yl]-1H-pyridazin-6-one |
InChI |
InChI=1S/C17H14ClF3N6O/c18-15-14(7-22-24-16(15)28)26-6-5-13-12(9-26)23-25-27(13)8-10-3-1-2-4-11(10)17(19,20)21/h1-4,7H,5-6,8-9H2,(H,24,28) |
InChIキー |
BFECTYCINFLEKN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC2=C1N(N=N2)CC3=CC=CC=C3C(F)(F)F)C4=C(C(=O)NN=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


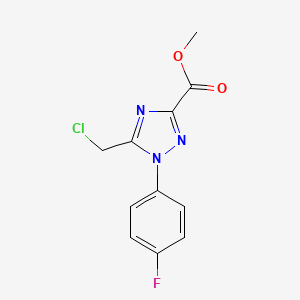
![N'-[(3-bromophenyl)methyl]-N'-(2,4-dimethoxyphenyl)-N-hydroxyheptanediamide](/img/structure/B12416447.png)
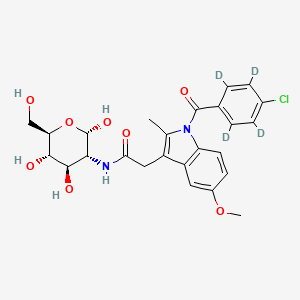
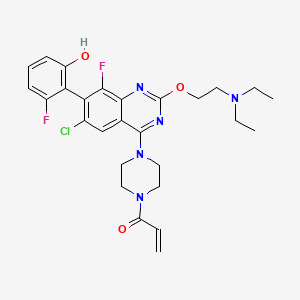

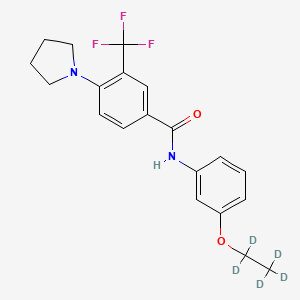
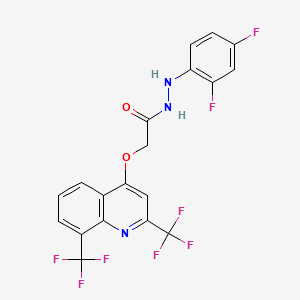

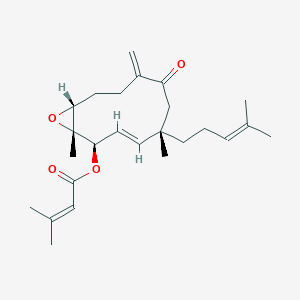

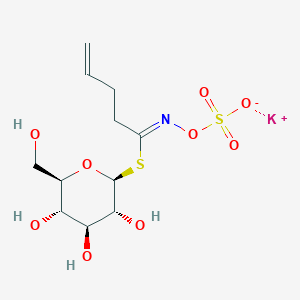
![2-[(1R,4S,8R,10S,13S,16S,28S,34S)-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-28-methyl-2,5,11,14,30,33,36,39-octaoxo-34-pentan-3-yl-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide](/img/structure/B12416503.png)
